molecular formula C26H25N3O3S B2717964 2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide CAS No. 865657-38-1

2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide

Cat. No.: B2717964
CAS No.: 865657-38-1
M. Wt: 459.56
InChI Key: KXQDXFPTWOSLHK-UHFFFAOYSA-N
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Description

2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thioether linkage, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of 3,4-dimethoxybenzaldehyde with p-toluidine and glyoxal under acidic conditions.

    Thioether Formation: The imidazole derivative is then reacted with thiourea to introduce the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate is acylated with phenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups on the aromatic rings can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: The unique electronic properties of this compound make it suitable for use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the aromatic substituents can engage in π-π interactions with aromatic amino acid residues. This compound may also modulate signaling pathways by binding to receptors and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(3,4-dimethoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-methylacetamide
  • 2-((2-(3,4-dimethoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-ethylacetamide
  • 2-((2-(3,4-dimethoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-benzylacetamide

Uniqueness

The uniqueness of 2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct electronic and steric properties

Properties

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-17-9-11-18(12-10-17)24-26(33-16-23(30)27-20-7-5-4-6-8-20)29-25(28-24)19-13-14-21(31-2)22(15-19)32-3/h4-15H,16H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQDXFPTWOSLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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